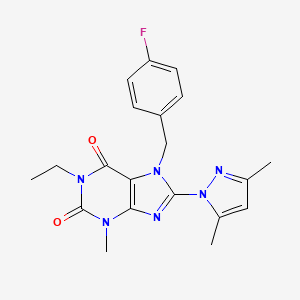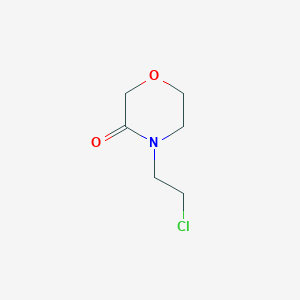
4-(2-Chloroethyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)morpholin-3-one is a chemical compound with the CAS number 186294-84-8 . It has a molecular weight of 163.6 and its IUPAC name is 4-(2-chloroethyl)-3-morpholinone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10ClNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular formula is C6H10ClNO2 , and it has a molecular weight of 163.6 .Applications De Recherche Scientifique
4-(2-Chloroethyl)morpholin-3-one has been extensively studied in recent years and has been found to be useful in a variety of scientific research applications. This compound has been used as a model compound to study the mechanism of action of various enzymes. It has also been used to study the mechanism of action of drugs and to develop new drugs. This compound has also been used in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)morpholin-3-one is not fully understood. However, it is believed to act as a substrate for various enzymes, including cytochrome P450 enzymes and monoamine oxidase (MAO). It is believed that the reaction of this compound with these enzymes leads to the formation of various metabolites, which can then be further metabolized by other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer effects. In addition, this compound has been shown to have an inhibitory effect on the activity of MAO, which may be useful in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloroethyl)morpholin-3-one has several advantages for use in laboratory experiments. It is relatively stable and is easily synthesized. In addition, it is available commercially, making it easy to obtain. However, this compound is toxic and can cause skin irritation if it comes into contact with the skin. Therefore, it should be handled with care.
Orientations Futures
The potential applications of 4-(2-Chloroethyl)morpholin-3-one are still being explored. Further research is needed to better understand the mechanism of action of this compound and to determine its exact effects on various biochemical and physiological processes. In addition, new synthetic methods for the production of this compound should be developed to make it more accessible and cost-effective. Finally, further research should be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of depression and other disorders.
Méthodes De Synthèse
4-(2-Chloroethyl)morpholin-3-one can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-2-chloroethylmorpholine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The second step involves the reaction of the product from the first step with sodium hydroxide in an aqueous solution. This reaction leads to the formation of this compound.
Propriétés
IUPAC Name |
4-(2-chloroethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPWTTVDMZISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)
![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)
![2-(2-fluorophenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2632050.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2632051.png)
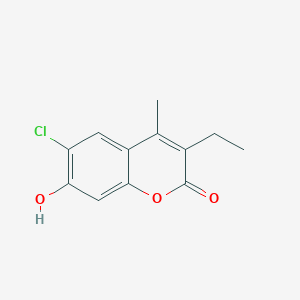

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)

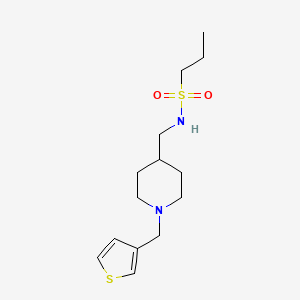
![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)
![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2632067.png)
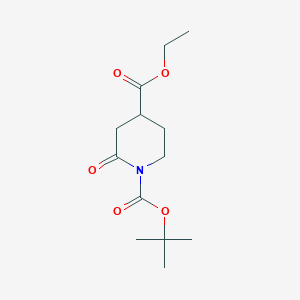
![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)
